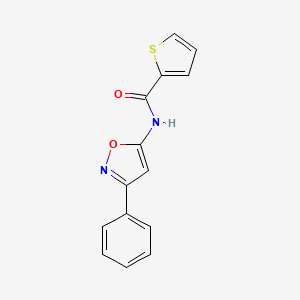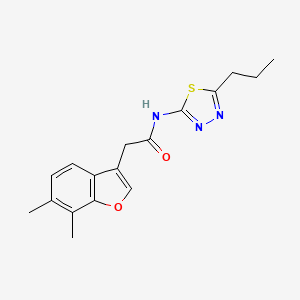![molecular formula C18H16F5NO4S2 B11406052 N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(3-methylthiophen-2-yl)methyl]-2-(pentafluorophenoxy)acetamide](/img/structure/B11406052.png)
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(3-methylthiophen-2-yl)methyl]-2-(pentafluorophenoxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1,1-DIOXIDOTETRAHYDRO-3-THIOPHENYL)-N-[(3-METHYL-2-THIENYL)METHYL]-2-(PENTAFLUOROPHENOXY)ACETAMIDE is a complex organic compound with a unique structure that includes a tetrahydrothiophene ring, a thienylmethyl group, and a pentafluorophenoxyacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,1-DIOXIDOTETRAHYDRO-3-THIOPHENYL)-N-[(3-METHYL-2-THIENYL)METHYL]-2-(PENTAFLUOROPHENOXY)ACETAMIDE typically involves multiple steps. The starting materials often include tetrahydrothiophene, 3-methyl-2-thiophenemethanol, and pentafluorophenoxyacetic acid. The synthesis may involve:
Formation of the tetrahydrothiophene ring: This can be achieved through cyclization reactions under acidic or basic conditions.
Attachment of the thienylmethyl group: This step may involve nucleophilic substitution reactions.
Incorporation of the pentafluorophenoxyacetamide moiety: This can be done through amide bond formation using coupling reagents such as EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(1,1-DIOXIDOTETRAHYDRO-3-THIOPHENYL)-N-[(3-METHYL-2-THIENYL)METHYL]-2-(PENTAFLUOROPHENOXY)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The tetrahydrothiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the functional groups, such as reducing the amide to an amine.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common.
Substitution: Conditions may include the use of strong acids or bases, and catalysts like palladium on carbon (Pd/C).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(1,1-DIOXIDOTETRAHYDRO-3-THIOPHENYL)-N-[(3-METHYL-2-THIENYL)METHYL]-2-(PENTAFLUOROPHENOXY)ACETAMIDE depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, blocking receptor-ligand interactions, or altering signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(1,1-DIOXIDOTETRAHYDRO-3-THIENYL)-N-(4-METHOXYPHENYL)BENZAMIDE
- N-(1,1-DIOXIDOTETRAHYDRO-3-THIENYL)-2-THIOPHENECARBOXAMIDE
- N-(1,1-DIOXIDOTETRAHYDRO-3-THIENYL)-2-PHENOXYACETAMIDE
Uniqueness
N-(1,1-DIOXIDOTETRAHYDRO-3-THIOPHENYL)-N-[(3-METHYL-2-THIENYL)METHYL]-2-(PENTAFLUOROPHENOXY)ACETAMIDE is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. Its pentafluorophenoxyacetamide moiety, in particular, may enhance its stability and reactivity compared to similar compounds.
Properties
Molecular Formula |
C18H16F5NO4S2 |
|---|---|
Molecular Weight |
469.4 g/mol |
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-N-[(3-methylthiophen-2-yl)methyl]-2-(2,3,4,5,6-pentafluorophenoxy)acetamide |
InChI |
InChI=1S/C18H16F5NO4S2/c1-9-2-4-29-11(9)6-24(10-3-5-30(26,27)8-10)12(25)7-28-18-16(22)14(20)13(19)15(21)17(18)23/h2,4,10H,3,5-8H2,1H3 |
InChI Key |
MOMFOHPGZUZEBM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC=C1)CN(C2CCS(=O)(=O)C2)C(=O)COC3=C(C(=C(C(=C3F)F)F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl {7-hydroxy-2-[(3-methoxybenzyl)amino]-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}acetate](/img/structure/B11405976.png)
![6-(3-chloro-4-methoxyphenyl)-N-(2-fluorophenyl)-3-propyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11405977.png)
![2-[(3,4-Dimethoxybenzyl)amino]-5,6-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ol](/img/structure/B11405983.png)
![1H-1,3-Benzimidazole, 1-[2-(4-chlorophenoxy)ethyl]-2-(2,2-dimethylpropyl)-](/img/structure/B11405984.png)
![4-(3-ethoxy-4-hydroxyphenyl)-3-(2-hydroxy-5-methylphenyl)-5-(pyridin-3-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11406002.png)
![4-(3,4-dimethoxyphenyl)-5-(furan-2-ylmethyl)-3-(2-hydroxy-5-methylphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11406004.png)

![7-Ethyl 3-methyl 1-(4-bromophenyl)-8-methyl-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]nona-2,7-diene-3,7-dicarboxylate](/img/structure/B11406018.png)
![methyl 2-{[(6-ethyl-4-oxo-4H-chromen-2-yl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B11406020.png)
![4-chloro-N-[3-(1-pentyl-1H-benzimidazol-2-yl)propyl]benzamide](/img/structure/B11406027.png)
![1-[2-(4-methylphenoxy)ethyl]-2-(tetrahydrofuran-2-yl)-1H-benzimidazole](/img/structure/B11406035.png)
![2-[(2-fluorobenzyl)amino]-6,7-dihydro-5H-cyclopenta[d][1,2,4]triazolo[1,5-a]pyrimidin-8-ol](/img/structure/B11406040.png)

![3-(2-Methoxyphenyl)-2-methyl-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B11406048.png)
